molecular formula C8H11NO3 B025862 Pyridoxine-d5 CAS No. 688302-31-0

Pyridoxine-d5

Cat. No. B025862
M. Wt: 174.21 g/mol
InChI Key: LXNHXLLTXMVWPM-WNWXXORZSA-N
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Patent
US07371547B2

Procedure details

In a similar manner as described in Example 3, S. meliloti PY-C341K1 was cultured in a flask containing LBMCG containing 10 μg/ml of Tc for 16 hours at 30° C., and the cell suspension of the strain was prepared. A tube containing 5 ml of the reaction mixtures composed of 0, 30, and 50 μg/ml of NTG and 1.6×109 cells per ml in 50 mM Tris-HCl buffer (pH 8.0) was incubated with a reciprocal shaking (275 rpm) for 30 min at 30° C. The cells of each reaction mixture were washed twice with sterile saline and suspended in saline. 100 μl of the cell suspension was spread onto agar plates containing LBMCG containing 10 μg/ml of Tc, and then the plates were incubated for 2-3 days at 30° C. The cells grown on the plates were recovered by suspending in sterile saline. After centrifugation of the suspension, the cell suspension was diluted to give a turbidity of OD600=1.6, and finally to 10−5. Each 100 μl of the diluents was spread onto five agar plates containing LBMCG containing 10 μg/ml of Tc and 0, 0.125, 0.15, or 0.175% glycine because 0.15% glycine completely inhibited the growth of S. meliloti PY-C341K1 on LBMCG plate, and then the plates were incubated for 4 days at 30° C. Ten colonies treated with 50 μg/ml of NTG grown on plates LBMCG containing 10 μg/ml of Tc and 0.175% glycine were picked up on LBMCG agar containing 10 μg/ml of Tc. After incubation for 2 days at 30° C., the productivity of vitamin B6 in ten colonies together with the parent strain (S. meliloti PY-C341K1) was examined by flask fermentation. One loopful cells was inoculated to tubes containing 8 ml of SM medium, and then the tubes were shaken on a reciprocal shaker (275 rpm) at 30° C. After shaking for 19 hours, each 4 ml of culture broth was transferred to a 500-ml flask with two baffles containing 200 ml of PM medium modified to 0.175% NH4Cl, and shaken on a rotary shaker (180 rpm) at 30° C. After shaking for 4 days, sterile solution of urea was added to the each flask at 0.125%, and the shaking were further continued for 3 days. The contents of vitamin B6 in the supernatant of 7-day culture broth were quantified by HPLC method as described in Example 3. As a result, S. meliloti PY-EGC1 produced 362 mg of pyridoxol per liter and was about 2.11 times higher than strain PY-341K1 (the parent).
[Compound]
Name
reaction
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
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Reaction Step Eight

Identifiers

REACTION_CXSMILES
NCC(O)=O.[CH3:6][C:7]1[N:12]=[CH:11][C:10]([CH2:13][OH:14])=[C:9]([CH2:15][OH:16])[C:8]=1[OH:17].Cl.[NH4+].[Cl-].NC(N)=O>C(O)C(N)(CO)CO.Cl>[CH3:6][C:7]1[C:8]([OH:17])=[C:9]([CH2:15][OH:16])[C:10]([CH2:13][OH:14])=[CH:11][N:12]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
reaction
Quantity
5 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C=N1)CO)CO)O.Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C=N1)CO)CO)O.Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(CO)(CO)N)O.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
a reciprocal shaking (275 rpm) for 30 min at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was cultured in a flask
ADDITION
Type
ADDITION
Details
containing LBMCG
ADDITION
Type
ADDITION
Details
containing 10 μg/ml of Tc for 16 hours at 30° C.
Duration
16 h
ADDITION
Type
ADDITION
Details
the cell suspension of the strain
CUSTOM
Type
CUSTOM
Details
was prepared
WASH
Type
WASH
Details
The cells of each reaction mixture were washed twice with sterile saline
ADDITION
Type
ADDITION
Details
containing LBMCG
ADDITION
Type
ADDITION
Details
containing 10 μg/ml of Tc
WAIT
Type
WAIT
Details
the plates were incubated for 2-3 days at 30° C
Duration
2.5 (± 0.5) d
CUSTOM
Type
CUSTOM
Details
were recovered
ADDITION
Type
ADDITION
Details
After centrifugation of the suspension, the cell suspension was diluted
CUSTOM
Type
CUSTOM
Details
to give a turbidity of OD600=1.6
ADDITION
Type
ADDITION
Details
containing LBMCG
WAIT
Type
WAIT
Details
on LBMCG plate, and then the plates were incubated for 4 days at 30° C
Duration
4 d
ADDITION
Type
ADDITION
Details
Ten colonies treated with 50 μg/ml of NTG grown on plates LBMCG
ADDITION
Type
ADDITION
Details
containing 10 μg/ml of Tc
WAIT
Type
WAIT
Details
After incubation for 2 days at 30° C.
Duration
2 d
ADDITION
Type
ADDITION
Details
containing 8 ml of SM medium
STIRRING
Type
STIRRING
Details
the tubes were shaken on a reciprocal shaker (275 rpm) at 30° C
STIRRING
Type
STIRRING
Details
After shaking for 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
each 4 ml of culture broth was transferred to a 500-ml flask with two baffles
ADDITION
Type
ADDITION
Details
containing 200 ml of PM medium
STIRRING
Type
STIRRING
Details
shaken on a rotary shaker (180 rpm) at 30° C
STIRRING
Type
STIRRING
Details
After shaking for 4 days
Duration
4 d
WAIT
Type
WAIT
Details
the shaking were further continued for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
in the supernatant of 7-day culture broth

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC=C(C(=C1O)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 362 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07371547B2

Procedure details

In a similar manner as described in Example 3, S. meliloti PY-C341K1 was cultured in a flask containing LBMCG containing 10 μg/ml of Tc for 16 hours at 30° C., and the cell suspension of the strain was prepared. A tube containing 5 ml of the reaction mixtures composed of 0, 30, and 50 μg/ml of NTG and 1.6×109 cells per ml in 50 mM Tris-HCl buffer (pH 8.0) was incubated with a reciprocal shaking (275 rpm) for 30 min at 30° C. The cells of each reaction mixture were washed twice with sterile saline and suspended in saline. 100 μl of the cell suspension was spread onto agar plates containing LBMCG containing 10 μg/ml of Tc, and then the plates were incubated for 2-3 days at 30° C. The cells grown on the plates were recovered by suspending in sterile saline. After centrifugation of the suspension, the cell suspension was diluted to give a turbidity of OD600=1.6, and finally to 10−5. Each 100 μl of the diluents was spread onto five agar plates containing LBMCG containing 10 μg/ml of Tc and 0, 0.125, 0.15, or 0.175% glycine because 0.15% glycine completely inhibited the growth of S. meliloti PY-C341K1 on LBMCG plate, and then the plates were incubated for 4 days at 30° C. Ten colonies treated with 50 μg/ml of NTG grown on plates LBMCG containing 10 μg/ml of Tc and 0.175% glycine were picked up on LBMCG agar containing 10 μg/ml of Tc. After incubation for 2 days at 30° C., the productivity of vitamin B6 in ten colonies together with the parent strain (S. meliloti PY-C341K1) was examined by flask fermentation. One loopful cells was inoculated to tubes containing 8 ml of SM medium, and then the tubes were shaken on a reciprocal shaker (275 rpm) at 30° C. After shaking for 19 hours, each 4 ml of culture broth was transferred to a 500-ml flask with two baffles containing 200 ml of PM medium modified to 0.175% NH4Cl, and shaken on a rotary shaker (180 rpm) at 30° C. After shaking for 4 days, sterile solution of urea was added to the each flask at 0.125%, and the shaking were further continued for 3 days. The contents of vitamin B6 in the supernatant of 7-day culture broth were quantified by HPLC method as described in Example 3. As a result, S. meliloti PY-EGC1 produced 362 mg of pyridoxol per liter and was about 2.11 times higher than strain PY-341K1 (the parent).
[Compound]
Name
reaction
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
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Type
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Reaction Step Three
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Type
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Reaction Step Four
Name
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Reaction Step Five
Name
Quantity
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Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
NCC(O)=O.[CH3:6][C:7]1[N:12]=[CH:11][C:10]([CH2:13][OH:14])=[C:9]([CH2:15][OH:16])[C:8]=1[OH:17].Cl.[NH4+].[Cl-].NC(N)=O>C(O)C(N)(CO)CO.Cl>[CH3:6][C:7]1[C:8]([OH:17])=[C:9]([CH2:15][OH:16])[C:10]([CH2:13][OH:14])=[CH:11][N:12]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
reaction
Quantity
5 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C=N1)CO)CO)O.Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C=N1)CO)CO)O.Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(CO)(CO)N)O.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
a reciprocal shaking (275 rpm) for 30 min at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was cultured in a flask
ADDITION
Type
ADDITION
Details
containing LBMCG
ADDITION
Type
ADDITION
Details
containing 10 μg/ml of Tc for 16 hours at 30° C.
Duration
16 h
ADDITION
Type
ADDITION
Details
the cell suspension of the strain
CUSTOM
Type
CUSTOM
Details
was prepared
WASH
Type
WASH
Details
The cells of each reaction mixture were washed twice with sterile saline
ADDITION
Type
ADDITION
Details
containing LBMCG
ADDITION
Type
ADDITION
Details
containing 10 μg/ml of Tc
WAIT
Type
WAIT
Details
the plates were incubated for 2-3 days at 30° C
Duration
2.5 (± 0.5) d
CUSTOM
Type
CUSTOM
Details
were recovered
ADDITION
Type
ADDITION
Details
After centrifugation of the suspension, the cell suspension was diluted
CUSTOM
Type
CUSTOM
Details
to give a turbidity of OD600=1.6
ADDITION
Type
ADDITION
Details
containing LBMCG
WAIT
Type
WAIT
Details
on LBMCG plate, and then the plates were incubated for 4 days at 30° C
Duration
4 d
ADDITION
Type
ADDITION
Details
Ten colonies treated with 50 μg/ml of NTG grown on plates LBMCG
ADDITION
Type
ADDITION
Details
containing 10 μg/ml of Tc
WAIT
Type
WAIT
Details
After incubation for 2 days at 30° C.
Duration
2 d
ADDITION
Type
ADDITION
Details
containing 8 ml of SM medium
STIRRING
Type
STIRRING
Details
the tubes were shaken on a reciprocal shaker (275 rpm) at 30° C
STIRRING
Type
STIRRING
Details
After shaking for 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
each 4 ml of culture broth was transferred to a 500-ml flask with two baffles
ADDITION
Type
ADDITION
Details
containing 200 ml of PM medium
STIRRING
Type
STIRRING
Details
shaken on a rotary shaker (180 rpm) at 30° C
STIRRING
Type
STIRRING
Details
After shaking for 4 days
Duration
4 d
WAIT
Type
WAIT
Details
the shaking were further continued for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
in the supernatant of 7-day culture broth

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC=C(C(=C1O)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 362 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07371547B2

Procedure details

In a similar manner as described in Example 3, S. meliloti PY-C341K1 was cultured in a flask containing LBMCG containing 10 μg/ml of Tc for 16 hours at 30° C., and the cell suspension of the strain was prepared. A tube containing 5 ml of the reaction mixtures composed of 0, 30, and 50 μg/ml of NTG and 1.6×109 cells per ml in 50 mM Tris-HCl buffer (pH 8.0) was incubated with a reciprocal shaking (275 rpm) for 30 min at 30° C. The cells of each reaction mixture were washed twice with sterile saline and suspended in saline. 100 μl of the cell suspension was spread onto agar plates containing LBMCG containing 10 μg/ml of Tc, and then the plates were incubated for 2-3 days at 30° C. The cells grown on the plates were recovered by suspending in sterile saline. After centrifugation of the suspension, the cell suspension was diluted to give a turbidity of OD600=1.6, and finally to 10−5. Each 100 μl of the diluents was spread onto five agar plates containing LBMCG containing 10 μg/ml of Tc and 0, 0.125, 0.15, or 0.175% glycine because 0.15% glycine completely inhibited the growth of S. meliloti PY-C341K1 on LBMCG plate, and then the plates were incubated for 4 days at 30° C. Ten colonies treated with 50 μg/ml of NTG grown on plates LBMCG containing 10 μg/ml of Tc and 0.175% glycine were picked up on LBMCG agar containing 10 μg/ml of Tc. After incubation for 2 days at 30° C., the productivity of vitamin B6 in ten colonies together with the parent strain (S. meliloti PY-C341K1) was examined by flask fermentation. One loopful cells was inoculated to tubes containing 8 ml of SM medium, and then the tubes were shaken on a reciprocal shaker (275 rpm) at 30° C. After shaking for 19 hours, each 4 ml of culture broth was transferred to a 500-ml flask with two baffles containing 200 ml of PM medium modified to 0.175% NH4Cl, and shaken on a rotary shaker (180 rpm) at 30° C. After shaking for 4 days, sterile solution of urea was added to the each flask at 0.125%, and the shaking were further continued for 3 days. The contents of vitamin B6 in the supernatant of 7-day culture broth were quantified by HPLC method as described in Example 3. As a result, S. meliloti PY-EGC1 produced 362 mg of pyridoxol per liter and was about 2.11 times higher than strain PY-341K1 (the parent).
[Compound]
Name
reaction
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
NCC(O)=O.[CH3:6][C:7]1[N:12]=[CH:11][C:10]([CH2:13][OH:14])=[C:9]([CH2:15][OH:16])[C:8]=1[OH:17].Cl.[NH4+].[Cl-].NC(N)=O>C(O)C(N)(CO)CO.Cl>[CH3:6][C:7]1[C:8]([OH:17])=[C:9]([CH2:15][OH:16])[C:10]([CH2:13][OH:14])=[CH:11][N:12]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
reaction
Quantity
5 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C=N1)CO)CO)O.Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=C(C=N1)CO)CO)O.Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(CO)(CO)N)O.Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
a reciprocal shaking (275 rpm) for 30 min at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was cultured in a flask
ADDITION
Type
ADDITION
Details
containing LBMCG
ADDITION
Type
ADDITION
Details
containing 10 μg/ml of Tc for 16 hours at 30° C.
Duration
16 h
ADDITION
Type
ADDITION
Details
the cell suspension of the strain
CUSTOM
Type
CUSTOM
Details
was prepared
WASH
Type
WASH
Details
The cells of each reaction mixture were washed twice with sterile saline
ADDITION
Type
ADDITION
Details
containing LBMCG
ADDITION
Type
ADDITION
Details
containing 10 μg/ml of Tc
WAIT
Type
WAIT
Details
the plates were incubated for 2-3 days at 30° C
Duration
2.5 (± 0.5) d
CUSTOM
Type
CUSTOM
Details
were recovered
ADDITION
Type
ADDITION
Details
After centrifugation of the suspension, the cell suspension was diluted
CUSTOM
Type
CUSTOM
Details
to give a turbidity of OD600=1.6
ADDITION
Type
ADDITION
Details
containing LBMCG
WAIT
Type
WAIT
Details
on LBMCG plate, and then the plates were incubated for 4 days at 30° C
Duration
4 d
ADDITION
Type
ADDITION
Details
Ten colonies treated with 50 μg/ml of NTG grown on plates LBMCG
ADDITION
Type
ADDITION
Details
containing 10 μg/ml of Tc
WAIT
Type
WAIT
Details
After incubation for 2 days at 30° C.
Duration
2 d
ADDITION
Type
ADDITION
Details
containing 8 ml of SM medium
STIRRING
Type
STIRRING
Details
the tubes were shaken on a reciprocal shaker (275 rpm) at 30° C
STIRRING
Type
STIRRING
Details
After shaking for 19 hours
Duration
19 h
CUSTOM
Type
CUSTOM
Details
each 4 ml of culture broth was transferred to a 500-ml flask with two baffles
ADDITION
Type
ADDITION
Details
containing 200 ml of PM medium
STIRRING
Type
STIRRING
Details
shaken on a rotary shaker (180 rpm) at 30° C
STIRRING
Type
STIRRING
Details
After shaking for 4 days
Duration
4 d
WAIT
Type
WAIT
Details
the shaking were further continued for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
in the supernatant of 7-day culture broth

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=NC=C(C(=C1O)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 362 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.